N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14970682
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N6O2 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C19H18N6O2/c1-27-14-6-7-17-16(10-14)13(11-21-17)8-9-20-19(26)15-4-2-3-5-18(15)25-12-22-23-24-25/h2-7,10-12,21H,8-9H2,1H3,(H,20,26) |
| Standard InChI Key | BORGYULOGPBPLK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates four key components:
-
5-Methoxyindole core: A heterocyclic aromatic system with a methoxy substitution at position 5, known for enhancing lipid solubility and receptor affinity.
-
Ethyl linker: Connects the indole moiety to the benzamide group, providing conformational flexibility.
-
Benzamide scaffold: Serves as a hydrogen-bond acceptor, facilitating interactions with biological targets.
-
Tetrazole ring: A nitrogen-rich heterocycle that mimics carboxylic acid groups, improving metabolic stability .
The presence of these groups is critical for its biochemical interactions. For instance, the methoxy group increases blood-brain barrier permeability, while the tetrazole ring enhances binding to metal ions in enzymatic active sites .
Table 1: Key Structural Features and Functional Roles
| Structural Feature | Functional Role |
|---|---|
| 5-Methoxyindole | Enhances receptor binding and solubility |
| Ethyl linker | Provides conformational flexibility |
| Benzamide | Facilitates hydrogen bonding |
| Tetrazole ring | Improves metabolic stability and metal coordination |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Indole core formation: Starting with 5-methoxytryptamine, the indole nucleus is constructed via Fischer indole synthesis.
-
Benzamide coupling: The ethylamine sidechain is amidated with 2-(tetrazol-1-yl)benzoic acid using carbodiimide crosslinkers.
-
Tetrazole introduction: A [2+3] cycloaddition between nitriles and sodium azide yields the tetrazole ring .
Reaction conditions are meticulously controlled:
-
Temperature: 60–80°C for amidation to prevent side reactions.
-
Solvents: Dichloromethane (DCM) for indole reactions; dimethylformamide (DMF) for tetrazole cyclization .
-
Catalysts: Palladium catalysts for cross-coupling steps, achieving yields >75%.
Analytical Characterization
-
HPLC: Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
-
NMR: -NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 7.85 (tetrazole proton) and δ 3.85 (methoxy group) .
-
Mass Spectrometry: ESI-MS m/z 363.2 [M+H] aligns with the theoretical molecular weight.
Comparative Analysis
Structural analogs demonstrate varying efficacy:
-
5-Methoxytryptamine: Lacks the tetrazole group, showing 10-fold lower kinase inhibition.
-
Indomethacin: Anti-inflammatory but devoid of serotonergic activity.
Future Research Directions
-
In vivo efficacy studies: Evaluate pharmacokinetics in rodent models of cancer and depression.
-
Structural optimization: Replace the methoxy group with halogens to enhance potency.
-
Combination therapies: Test synergy with existing antidepressants (e.g., SSRIs) or chemotherapeutics (e.g., gefitinib) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume